Cas no 1691767-01-7 (1-(2-acetamidoethyl)-1H-imidazole-4-carboxylic acid)

1-(2-acetamidoethyl)-1H-imidazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(2-acetamidoethyl)-1H-imidazole-4-carboxylic acid
- 1691767-01-7
- EN300-2069677
-
- Inchi: 1S/C8H11N3O3/c1-6(12)9-2-3-11-4-7(8(13)14)10-5-11/h4-5H,2-3H2,1H3,(H,9,12)(H,13,14)
- InChI Key: FDGADJPTSPHBGF-UHFFFAOYSA-N
- SMILES: O=C(C)NCCN1C=NC(C(=O)O)=C1
Computed Properties
- Exact Mass: 197.08004122g/mol
- Monoisotopic Mass: 197.08004122g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.9
- Topological Polar Surface Area: 84.2Ų
1-(2-acetamidoethyl)-1H-imidazole-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2069677-2.5g |
1-(2-acetamidoethyl)-1H-imidazole-4-carboxylic acid |
1691767-01-7 | 2.5g |
$1735.0 | 2023-09-16 | ||
Enamine | EN300-2069677-1g |
1-(2-acetamidoethyl)-1H-imidazole-4-carboxylic acid |
1691767-01-7 | 1g |
$884.0 | 2023-09-16 | ||
Enamine | EN300-2069677-5g |
1-(2-acetamidoethyl)-1H-imidazole-4-carboxylic acid |
1691767-01-7 | 5g |
$2566.0 | 2023-09-16 | ||
Enamine | EN300-2069677-1.0g |
1-(2-acetamidoethyl)-1H-imidazole-4-carboxylic acid |
1691767-01-7 | 1g |
$1572.0 | 2023-05-24 | ||
Enamine | EN300-2069677-10.0g |
1-(2-acetamidoethyl)-1H-imidazole-4-carboxylic acid |
1691767-01-7 | 10g |
$6758.0 | 2023-05-24 | ||
Enamine | EN300-2069677-0.25g |
1-(2-acetamidoethyl)-1H-imidazole-4-carboxylic acid |
1691767-01-7 | 0.25g |
$814.0 | 2023-09-16 | ||
Enamine | EN300-2069677-0.5g |
1-(2-acetamidoethyl)-1H-imidazole-4-carboxylic acid |
1691767-01-7 | 0.5g |
$849.0 | 2023-09-16 | ||
Enamine | EN300-2069677-5.0g |
1-(2-acetamidoethyl)-1H-imidazole-4-carboxylic acid |
1691767-01-7 | 5g |
$4557.0 | 2023-05-24 | ||
Enamine | EN300-2069677-10g |
1-(2-acetamidoethyl)-1H-imidazole-4-carboxylic acid |
1691767-01-7 | 10g |
$3807.0 | 2023-09-16 | ||
Enamine | EN300-2069677-0.05g |
1-(2-acetamidoethyl)-1H-imidazole-4-carboxylic acid |
1691767-01-7 | 0.05g |
$744.0 | 2023-09-16 |
1-(2-acetamidoethyl)-1H-imidazole-4-carboxylic acid Related Literature
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
Additional information on 1-(2-acetamidoethyl)-1H-imidazole-4-carboxylic acid
Comprehensive Overview of 1-(2-acetamidoethyl)-1H-imidazole-4-carboxylic acid (CAS No. 1691767-01-7)
1-(2-acetamidoethyl)-1H-imidazole-4-carboxylic acid (CAS No. 1691767-01-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique imidazole core and acetamidoethyl side chain, is widely explored for its potential applications in drug development, particularly in targeting enzyme inhibition and modulating biological pathways. Researchers are increasingly interested in its role as a building block for synthesizing novel therapeutics, given its structural versatility and compatibility with various chemical reactions.
The growing demand for imidazole derivatives in medicinal chemistry has propelled studies on 1-(2-acetamidoethyl)-1H-imidazole-4-carboxylic acid. Its carboxylic acid functional group allows for further derivatization, making it a valuable intermediate in designing small-molecule inhibitors or bioconjugates. Recent trends in AI-driven drug discovery have also highlighted the importance of such compounds, as machine learning models frequently identify imidazole-based scaffolds for their binding affinity and metabolic stability. This aligns with the broader industry focus on precision medicine and targeted therapies.
From a synthetic perspective, CAS No. 1691767-01-7 is often utilized in peptide mimetics and heterocyclic chemistry. Its compatibility with solid-phase synthesis techniques makes it attractive for high-throughput screening campaigns. Additionally, its stability under physiological conditions has prompted investigations into its use as a prodrug component or biomarker carrier. These attributes address common search queries like "imidazole derivatives in drug design" or "carboxylic acid functionalization strategies," reflecting the compound's relevance in contemporary research.
Environmental and green chemistry considerations are another hotspot tied to this compound. With the rise of sustainable synthesis methods, researchers are evaluating eco-friendly protocols to produce 1-(2-acetamidoethyl)-1H-imidazole-4-carboxylic acid with minimal waste. This resonates with frequently searched terms such as "green synthesis of heterocycles" and "biodegradable pharmaceutical intermediates." Such advancements not only enhance the compound's appeal but also align with global sustainability goals.
In analytical applications, CAS No. 1691767-01-7 is often characterized using HPLC, NMR, and mass spectrometry to ensure purity and structural integrity. Quality control remains a critical topic, as evidenced by searches for "analytical validation of imidazole compounds" and "spectroscopic techniques for carboxylic acids." These methodologies are essential for meeting regulatory standards in pharmaceutical manufacturing.
Looking ahead, the versatility of 1-(2-acetamidoethyl)-1H-imidazole-4-carboxylic acid positions it as a key player in interdisciplinary research. Whether in cancer therapeutics, neurodegenerative disease studies, or material science, its applications continue to expand. By addressing both foundational chemistry and cutting-edge trends, this compound exemplifies the intersection of tradition and innovation in modern science.
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